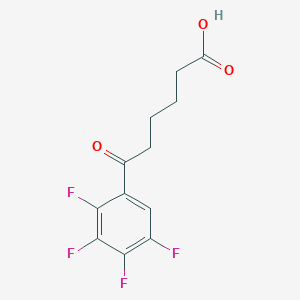

6-(2,3,4,5-Tetrafluorophenyl)-6-oxohexanoic acid

Description

Properties

IUPAC Name |

6-oxo-6-(2,3,4,5-tetrafluorophenyl)hexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10F4O3/c13-7-5-6(10(14)12(16)11(7)15)8(17)3-1-2-4-9(18)19/h5H,1-4H2,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFMUMEHPLZSOBZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1F)F)F)F)C(=O)CCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10F4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method includes the reaction of 2,3,4,5-tetrafluorophenylboronic acid with a suitable hexanoic acid derivative under conditions that facilitate the formation of the desired product . The reaction conditions often involve the use of catalysts and specific solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis or the use of automated reactors. These methods aim to optimize reaction conditions, reduce waste, and improve overall efficiency. The choice of industrial method depends on factors like cost, availability of raw materials, and desired production scale.

Chemical Reactions Analysis

Types of Reactions

6-(2,3,4,5-Tetrafluorophenyl)-6-oxohexanoic acid can undergo various chemical reactions, including:

Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions may involve the addition of hydrogen or the removal of oxygen, using reducing agents such as lithium aluminum hydride.

Substitution: This compound can participate in substitution reactions where one functional group is replaced by another, often facilitated by catalysts or specific reaction conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.

Scientific Research Applications

6-(2,3,4,5-Tetrafluorophenyl)-6-oxohexanoic acid has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of fluorinated compounds.

Biology: The compound’s unique structural features make it a valuable tool in studying biological processes and interactions at the molecular level.

Medicine: Research into its potential therapeutic applications includes exploring its role as a precursor for drug development, particularly in designing molecules with enhanced bioavailability and stability.

Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings with unique properties.

Mechanism of Action

The mechanism of action of 6-(2,3,4,5-Tetrafluorophenyl)-6-oxohexanoic acid involves its interaction with specific molecular targets and pathways. The presence of multiple fluorine atoms can influence the compound’s reactivity and binding affinity, making it a potent agent in various chemical and biological processes. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogs and their differentiating features:

| Compound Name | Molecular Formula | Substituent Profile | Key Properties/Applications |

|---|---|---|---|

| 6-(2,3,4,5-Tetrafluorophenyl)-6-oxohexanoic acid | C₁₂H₁₀F₄O₃ | 2,3,4,5-Tetrafluorophenyl | High electronegativity; potential enhanced metabolic stability (inferred) |

| 6-(3,5-Ditrifluoromethylphenyl)-6-oxohexanoic acid | C₁₄H₁₂F₆O₃ | 3,5-Bis(trifluoromethyl)phenyl | Strong electron-withdrawing effects; used in enzyme inhibition studies |

| 6-(2-Chloro-4-fluorophenyl)-6-oxohexanoic acid | C₁₂H₁₁ClFO₃ | 2-Chloro-4-fluorophenyl | Dual halogenation modulates reactivity; anti-inflammatory applications |

| 6-(2,6-Difluorophenyl)-6-oxohexanoic acid | C₁₂H₁₂F₂O₃ | 2,6-Difluorophenyl | Improved solubility; antimicrobial activity |

| 6-(4-Chlorophenyl)-6-oxohexanoic acid | C₁₂H₁₃ClO₃ | 4-Chlorophenyl | Chlorine enhances electrophilicity; versatile synthetic intermediate |

Substituent Impact Analysis:

- Fluorine vs.

- Positional Effects: 2,3,4,5-Tetrafluorination creates a densely substituted phenyl ring, likely reducing rotational freedom and enhancing binding specificity compared to 2,6-difluoro or mono-halogenated analogs .

- Chlorine vs.

Solubility and Lipophilicity:

- The tetrafluorophenyl group likely increases lipophilicity (logP) compared to non-fluorinated analogs, enhancing passive diffusion across biological membranes. However, the carboxylic acid moiety ensures moderate aqueous solubility, similar to 6-(2,6-difluorophenyl)-6-oxohexanoic acid (logP ~2.5) .

- In contrast, trifluoromethylated analogs (e.g., ) exhibit higher logP values (~3.8), favoring lipid-rich environments .

Reactivity and Stability:

- Fluorine’s strong electronegativity stabilizes the phenyl ring against oxidative degradation, a property shared with 6-(3,5-ditrifluoromethylphenyl)-6-oxohexanoic acid .

- The ketone group at C6 enables nucleophilic additions (e.g., Grignard reactions), while the carboxylic acid allows for salt formation or esterification, as seen in ethyl ester derivatives (e.g., ).

Biological Activity

6-(2,3,4,5-Tetrafluorophenyl)-6-oxohexanoic acid is a synthetic compound notable for its potential biological activities. Its structure includes a tetrafluorophenyl moiety, which may influence its interaction with biological targets. This article reviews the existing literature on its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

- Molecular Formula : C12H10F4O

- Molecular Weight : 278.21 g/mol

- CAS Number : Not specified in the provided data.

Research indicates that compounds similar to this compound can exhibit various mechanisms of action:

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways. For instance, it has been noted to have inhibitory activity against ENPP2 (ectonucleotide triphosphate diphosphohydrolase), which is relevant in certain therapeutic contexts such as urinary excretion disorders .

- Receptor Binding : Studies have shown that related compounds bind to receptors with varying affinities. For example, a carboxylic acid derivative demonstrated an IC50 value of 2.4 µM in binding assays, indicating significant receptor interaction potential .

Biological Activities

The biological activities of this compound can be categorized as follows:

- Anti-inflammatory Effects : Compounds with similar structures have been associated with anti-inflammatory properties. The presence of fluorine atoms may enhance lipophilicity and cellular uptake, potentially leading to improved efficacy in inflammatory models.

- Antitumor Activity : Preliminary studies suggest that tetrafluorinated compounds may possess antitumor properties through mechanisms such as apoptosis induction and cell cycle arrest in cancer cell lines.

Case Studies

- In Vivo Studies : In animal models, compounds structurally related to this compound have shown promising results in reducing tumor growth and modulating immune responses. These studies often utilize xenograft models to assess the efficacy of the compound in a living organism.

- Pharmacokinetics and Toxicology : Investigations into the pharmacokinetics of similar compounds indicate favorable absorption and distribution profiles. Toxicological assessments have suggested that these compounds exhibit low toxicity at therapeutic doses.

Data Table: Summary of Biological Activities

Q & A

Q. What theoretical frameworks explain the compound’s reactivity in nucleophilic aromatic substitution?

- Methodological Answer : Apply frontier molecular orbital (FMO) theory to predict regioselectivity. The electron-withdrawing effect of fluorine lowers the LUMO energy, favoring para substitution. Compare with Hammett σm values for tetrafluorophenyl groups. Experimental validation via competition experiments with nitrobenzene derivatives is advised .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.